tert-butyl (3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
tert-butyl(3R)-3-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the tert-butyl ester and the aminomethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features allow it to interact with various biological targets, making it useful for investigating molecular pathways.
Medicine
In medicine, tert-butyl(3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has potential applications as a drug candidate or a pharmacological tool. Its ability to modulate specific molecular targets can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of tert-butyl(3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with aminomethyl and carboxylate groups, such as bicyclo[2.2.2]octane derivatives and other azabicyclic compounds.
Uniqueness
tert-butyl(3R)-3-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-6-4-9(5-7-10)11(15)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10?,11-/m0/s1 |
InChI Key |
OTKKWUPZYUSFQX-ILDUYXDCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C2CCC1CC2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CN)CC2 |
Origin of Product |
United States |
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